molecular formula C14H18FN5O B12223581 5-Fluoro-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

5-Fluoro-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12223581
M. Wt: 291.32 g/mol
InChI Key: VTFVKTDQRGMIHO-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, methyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated pyrimidines in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Fluoro-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine, methyl, and piperazine groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H18FN5O

Molecular Weight

291.32 g/mol

IUPAC Name

5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C14H18FN5O/c1-10-7-12(21-18-10)8-19-3-5-20(6-4-19)14-13(15)11(2)16-9-17-14/h7,9H,3-6,8H2,1-2H3

InChI Key

VTFVKTDQRGMIHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CCN(CC2)C3=NC=NC(=C3F)C

Origin of Product

United States

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